

4-Hydroxy-2-methylbenzamide molecular weight

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-Hydroxy-2-methylbenzamide

CAS No.: 888019-41-8

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An In-depth Technical Guide to **4-Hydroxy-2-methylbenzamide**: Properties, Synthesis, and Applications

Introduction

Benzamides represent a cornerstone class of organic compounds characterized by a benzene ring attached to an amide functional group. Their structural motif is a prevalent feature in a multitude of biologically active molecules and serves as a versatile scaffold in medicinal chemistry. This guide focuses on a specific, functionalized derivative: **4-Hydroxy-2-methylbenzamide**.

This compound integrates three key functional groups onto the benzene ring: a hydroxyl group, a methyl group, and a primary amide. The interplay of these groups, particularly their electronic and steric influence on the aromatic system, defines the molecule's chemical reactivity and potential for biological interactions. While direct research on **4-hydroxy-2-methylbenzamide** is not extensively published, its isomeric and parent structures have been explored as intermediates for pharmaceuticals and as modulators of critical signaling pathways.

This document serves as a technical resource for researchers and drug development professionals. It provides a comprehensive overview of the physicochemical properties of **4-**

hydroxy-2-methylbenzamide, a detailed, field-proven protocol for its synthesis and characterization, and an exploration of its potential applications grounded in the established activities of structurally related benzamides.

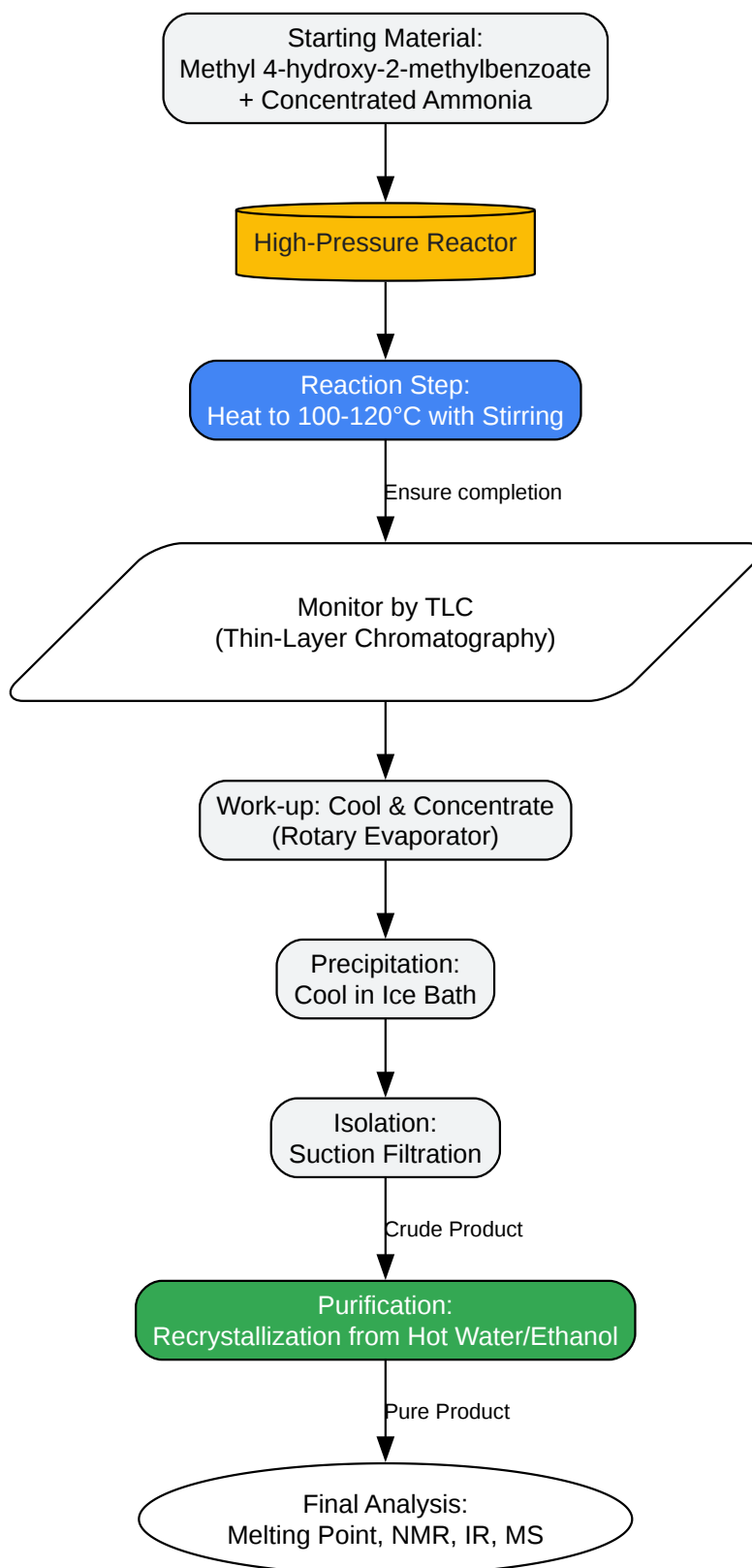
Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The molecular formula of **4-hydroxy-2-methylbenzamide** is C₈H₉NO₂.^[1] Its molecular weight, calculated from the atomic weights of its constituent elements, is 151.17 g/mol. Key identifying and computed properties are summarized in the table below.

Table 1: Physicochemical Properties of **4-Hydroxy-2-methylbenzamide**

| Property | Value | Source |
|-------------------------|---|----------------------------|
| Molecular Formula | C ₈ H ₉ NO ₂ | PubChemLite ^[1] |
| Molecular Weight | 151.17 g/mol | Calculated |
| Monoisotopic Mass | 151.06332 Da | PubChemLite ^[1] |
| IUPAC Name | 4-hydroxy-2-methylbenzamide | PubChemLite ^[1] |
| Canonical SMILES | <chem>CC1=C(C=CC(=C1)O)C(=O)N</chem> | PubChemLite ^[1] |
| Predicted XLogP | 0.8 | PubChemLite ^[1] |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |

The structure of **4-hydroxy-2-methylbenzamide** features a benzene ring substituted at positions 1, 2, and 4. The primary amide and the phenolic hydroxyl group are key sites for hydrogen bonding, which influences the compound's melting point and solubility.



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Caption: Workflow for the synthesis and purification of **4-Hydroxy-2-methylbenzamide**.

Detailed Experimental Protocol

This protocol is adapted from established industrial methods for analogous compounds. [2][3]

[4] Step 1: Reactor Setup

- In a high-pressure reaction vessel rated for at least 15 bar, combine methyl 4-hydroxy-2-methylbenzoate (e.g., 0.10 mol) and 28% concentrated aqueous ammonia (e.g., 250 mL).
- Rationale: A sealed, pressurized vessel is essential to reach temperatures above the boiling point of the aqueous ammonia solution, which is necessary to drive the reaction at a practical rate.

Step 2: Reaction

- Seal the reactor and begin vigorous stirring.
- Heat the mixture to an internal temperature of 100-120°C.
- Maintain this temperature and continue stirring.
- Rationale: Thermal energy is required to overcome the activation energy of the nucleophilic acyl substitution. Vigorous stirring ensures homogeneity between the organic ester and the aqueous ammonia phases.

Step 3: Monitoring

- Periodically (e.g., every 2-4 hours), cool the reactor, and carefully take a small aliquot of the reaction mixture.
- Monitor the disappearance of the starting ester using Thin-Layer Chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate/hexanes).
- The reaction is complete when the starting material spot is no longer visible by TLC.
- Rationale: Reaction monitoring is crucial to avoid unnecessary heating, which could lead to side product formation, and to ensure the reaction has gone to completion for optimal yield.

Step 4: Work-up and Isolation

- Once complete, cool the reaction mixture to room temperature.
- Transfer the solution to a round-bottom flask and concentrate it using a rotary evaporator until the volume is reduced to approximately 2-3 times the initial mass of the starting ester. [3]* Rationale: Concentration removes excess ammonia and water, increasing the product concentration and inducing crystallization upon cooling.
- Cool the concentrated solution in an ice bath for at least one hour to facilitate complete precipitation of the product.
- Collect the resulting solid product by suction filtration.
- Wash the solid with a small amount of cold deionized water to remove residual ammonium salts.
- Dry the product under vacuum.
- Rationale: An ice bath maximizes the yield of the precipitated solid by reducing its solubility. Washing with cold water removes impurities without significantly dissolving the desired product.

Step 5: Purification

- If required, the crude product can be further purified by recrystallization from hot water or an ethanol/water mixture.
- Rationale: Recrystallization is a standard technique for purifying solid organic compounds. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot, while impurities remain soluble at all temperatures or are insoluble.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A combination of physical and spectroscopic methods provides a self-validating system for the final product.

- Melting Point Analysis: A pure crystalline solid will exhibit a sharp and narrow melting point range. This physical constant is a primary indicator of purity.

- **¹H NMR Spectroscopy:** This technique confirms the proton framework of the molecule. For **4-hydroxy-2-methylbenzamide**, the spectrum is expected to show:
 - A singlet for the methyl (CH₃) protons.
 - Distinct signals in the aromatic region corresponding to the three protons on the benzene ring, with splitting patterns dictated by their positions relative to the other substituents.
 - A broad singlet for the phenolic hydroxyl (OH) proton.
 - Two broad singlets for the non-equivalent amide (NH₂) protons.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the key functional groups. Characteristic absorption bands would include:
 - A broad O-H stretch (~3200-3600 cm⁻¹) for the hydroxyl group.
 - Two N-H stretching bands (~3100-3500 cm⁻¹) for the primary amide.
 - A strong C=O (amide I) stretching band (~1640-1680 cm⁻¹).
- **Mass Spectrometry (MS):** This analysis confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact monoisotopic mass of 151.06332 Da. [1]

Potential Applications in Drug Development

While **4-hydroxy-2-methylbenzamide** itself is not a known therapeutic agent, its chemical scaffold is of significant interest in drug discovery. The biological activities of its isomers and related analogs provide compelling evidence for its potential as a starting point for developing novel therapeutics. Aromatic amides are known to possess a wide range of biological activities. [5]

- **Neurological Disorders:** The isomeric compound, 4-hydroxy-N-methylbenzamide, has been identified as a PDE10A inhibitor, holding promise for the treatment of neurological disorders. [6] This suggests that the core 4-hydroxybenzamide structure is a viable scaffold for targeting enzymes within the central nervous system.

- **Oncology:** Derivatives of 2-methylbenzamide have been investigated as modulators of the Hedgehog signaling pathway, a critical pathway in developmental biology and a target in several cancers. [7] The presence of the ortho-methyl group in **4-hydroxy-2-methylbenzamide** makes it a relevant structure for exploring this therapeutic area.
- **Gastrointestinal Health:** The 4-hydroxybenzamide moiety is a key component in the design of H₂S-releasing drug derivatives. [8] These compounds are being explored to mitigate the gastric damage often caused by nonsteroidal anti-inflammatory drugs (NSAIDs). [8] The unique substitution pattern of **4-hydroxy-2-methylbenzamide** offers a distinct steric and electronic profile compared to its more studied isomers, presenting an opportunity for fine-tuning receptor binding and pharmacokinetic properties in a drug discovery program.

Conclusion

4-Hydroxy-2-methylbenzamide is a functionalized aromatic amide with a molecular weight of 151.17 g/mol. This guide has outlined its core physicochemical properties and presented a detailed, scientifically-grounded protocol for its synthesis via the ammonolysis of its corresponding methyl ester. The described characterization workflow ensures the production of a validated, high-purity compound suitable for further research. Based on the significant biological activities of structurally related molecules, the **4-hydroxy-2-methylbenzamide** scaffold represents a valuable and promising building block for the design and development of novel therapeutic agents across multiple disease areas, including neurology, oncology, and beyond.

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